CGP 37849

Description

Significance of NMDA Receptors in Central Nervous System Physiology and Pathophysiology

N-methyl-D-aspartate (NMDA) receptors are a crucial class of ligand-gated ion channels predominantly located at excitatory synapses within the central nervous system (CNS). As a subtype of ionotropic glutamate (B1630785) receptors, they play a pivotal role in mediating excitatory neurotransmission nih.govnih.govnews-medical.net. Their unique properties, including voltage-dependent magnesium block and high calcium permeability, enable them to function as coincidence detectors, requiring both neurotransmitter binding (primarily glutamate and glycine (B1666218) or D-serine) and postsynaptic membrane depolarization for activation nih.govnews-medical.netwikipedia.org. This characteristic makes NMDA receptors integral to fundamental physiological processes such as synaptic plasticity, which is widely considered the cellular basis for learning and memory formation nih.govnews-medical.netwikipedia.orgmdpi.com. Beyond their role in normal brain function, NMDA receptors are also deeply implicated in the pathophysiology of numerous neurological and psychiatric disorders nih.govwikipedia.orgmdpi.com.

Glutamatergic System Dysregulation in Neurological and Psychiatric Disorders

The glutamatergic system, of which NMDA receptors are key components, is the primary excitatory neurotransmitter system in the mammalian CNS mdpi.comnih.gov. Maintaining a delicate balance in glutamatergic signaling is critical for normal brain function mednexus.org. Dysregulation of this system, particularly excessive activation of glutamate receptors, can lead to excitotoxicity – a process involving excessive influx of calcium ions that can result in neuronal damage and cell death nih.govwikipedia.orgmednexus.org. Glutamatergic dysregulation has been strongly associated with the etiology and progression of a wide range of neurological and psychiatric conditions nih.govmednexus.orgbohrium.comactamedica.org. These include neurodegenerative diseases such as Alzheimer's disease, Huntington's disease, and Parkinson's disease, as well as acute conditions like stroke and epilepsy nih.govwikipedia.orgmdpi.comnih.govmednexus.org. Furthermore, altered glutamatergic signaling is implicated in psychiatric disorders such as schizophrenia, depression, and anxiety disorders nih.govbohrium.comresearchgate.net.

Historical Context of NMDA Receptor Antagonists in Neuropharmacology

The investigation into NMDA receptors and the potential therapeutic utility of their antagonists has a significant history in neuropharmacology. The synthetic amino acid N-methyl-D-aspartic acid (NMDA) was synthesized in the 1960s and found to selectively activate this receptor subtype, distinguishing it from other glutamate receptors like AMPA and kainate receptors wikipedia.orgwikipedia.orgoup.com. Early research with compounds like phencyclidine (PCP) and ketamine, initially studied as anesthetics, revealed their ability to block NMDA receptor function wikipedia.orgoup.comumich.edu. The observation that these non-competitive NMDA receptor antagonists could induce a range of symptoms resembling those of schizophrenia in healthy individuals provided a crucial link between NMDA receptor hypofunction and this complex psychiatric disorder, contributing to the "NMDA receptor hypofunction hypothesis of schizophrenia" researchgate.netoup.comnih.gov. The development of more selective competitive antagonists, such as D-2-amino-5-phosphonopentanoic acid (D-AP5), further facilitated research into the physiological and pathological roles of NMDA receptors oup.com. This historical context laid the groundwork for the continued search for NMDA receptor modulators with potential therapeutic applications.

Overview of CGP 37849 as a Research Tool and Potential Therapeutic Agent

This compound, also known as DL-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid, is a chemical compound that has emerged as a valuable tool in neuropharmacological research and a subject of investigation for its potential therapeutic properties nih.govnih.gov. It is characterized as a potent, selective, and competitive antagonist of the NMDA receptor medchemexpress.comabcam.com. Studies have demonstrated that this compound competitively inhibits the binding of ligands to the NMDA receptor, indicating its action at the glutamate binding site nih.govnih.gov. Its pharmacological profile includes significant central effects following oral administration in animal models, highlighting its potential for in vivo studies nih.govnih.gov. As a research tool, this compound is widely used to elucidate the diverse roles of NMDA receptors in various brain functions and in the context of neurological disorders nih.govsigmaaldrich.com. Furthermore, preclinical research has explored its potential as a therapeutic agent, demonstrating anticonvulsant activity in rodent models and suggesting potential antidepressant and anxiolytic-like effects medchemexpress.comabcam.comwikipedia.org. Its properties have led to investigations into its potential for treating conditions such as epilepsy and ischemic brain damage nih.govnih.govpatsnap.com.

Detailed Research Findings: In Vitro and In Vivo Potency of this compound

Research has characterized the potency and activity of this compound through various experimental approaches.

| Study Type | Method | Finding | Reference |

| In Vitro Binding | Inhibition of NMDA-sensitive L-[³H]-glutamate binding to rat brain PSD fractions | Kᵢ = 220 nM | nih.govnih.gov |

| In Vitro Binding | Inhibition of [³H]-(±)-CPP binding | Kᵢ = 35 nM | nih.govmedchemexpress.comabcam.com |

| In Vitro Electrophysiology | Antagonism of NMDA-evoked firing in CA1 hippocampal neurons | Selectively and reversibly antagonized increases in firing rate up to 10 µM | nih.govmedchemexpress.com |

| In Vivo Anticonvulsant | Suppression of maximal electroshock-induced seizures in mice | ED₅₀ = 21 mg/kg (p.o.) | nih.govmedchemexpress.com |

| In Vivo Electrophysiology | Blocking of ionophoretically-applied NMDA-induced firing in rat hippocampal neurons | Selectively blocked firing after oral administration | nih.govmedchemexpress.com |

These findings underscore this compound's effectiveness as a competitive NMDA receptor antagonist both in isolated tissue preparations and in living organisms, supporting its utility in research and its potential as a therapeutic lead compound.

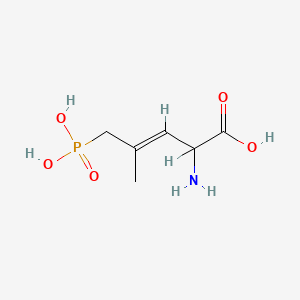

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-2-amino-4-methyl-5-phosphonopent-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12NO5P/c1-4(3-13(10,11)12)2-5(7)6(8)9/h2,5H,3,7H2,1H3,(H,8,9)(H2,10,11,12)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYHNCZIGYIOGJ-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(C(=O)O)N)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(C(=O)O)N)/CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873634 | |

| Record name | CGP 37849 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127910-31-0, 137424-81-8 | |

| Record name | CGP-37849 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127910310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-methyl-5-phosphono-3-pentenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137424818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGP 37849 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-2-Amino-4-methyl-5-phosphono-3-pentenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CGP-37849 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76IND1BS43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Cgp 37849 at the Nmda Receptor Complex

Competitive Antagonism of NMDA Receptor Ligand Binding

CGP 37849 acts as a competitive antagonist at the NMDA receptor, interfering with the binding of endogenous agonists like glutamate (B1630785) and other known antagonists. nih.govnih.gov

Radioligand binding experiments have demonstrated that this compound potently and competitively inhibits the binding of NMDA-sensitive L-[³H]-glutamate to postsynaptic density (PSD) fractions isolated from rat brain. nih.govnih.govpatsnap.com This inhibition occurs with a reported Ki value of 220 nM. nih.govnih.govpatsnap.com This finding indicates that this compound competes directly with glutamate for its binding site on the NMDA receptor complex.

This compound also inhibits the binding of the selective NMDA receptor antagonist [³H]-(±)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonate (CPP) to rat brain postsynaptic densities. nih.govnih.govpatsnap.com The inhibitory potency against [³H]-CPP binding is reported with a Ki value of 35 nM. nih.govnih.govpatsnap.commedchemexpress.comfishersci.nlchembk.com this compound has been shown to be significantly more potent than several other antagonists, including CGS 19755, CPP, and D-AP5, in inhibiting [³H]-CPP binding. nih.govnih.gov Specifically, it was found to be 4, 5, and 7-fold more potent than CGS 19755, CPP, and D-AP5, respectively. nih.govnih.gov The inhibitory activity is associated exclusively with the trans configuration of the APPA molecule and with the D-stereoisomer. nih.govnih.gov

Here is a summary of the binding inhibition data:

| Radioligand | Target Site on NMDA Receptor | Ki (nM) |

| L-[³H]-Glutamate | Agonist Binding Site | 220 |

| [³H]-CPP | Antagonist Binding Site | 35 |

Inhibition of L-[3H]-Glutamate Binding to Postsynaptic Density Fractions

Electrophysiological Characterization of NMDA Receptor Antagonism

Electrophysiological studies have further characterized the effects of this compound on NMDA receptor function in neuronal preparations. nih.gov These investigations confirm its selective antagonism of NMDA-mediated responses. nih.gov

In in vitro studies using hippocampal slices, this compound has been shown to selectively and reversibly antagonize increases in CA1 pyramidal cell firing rate evoked by the application of NMDA. nih.govnih.govmedchemexpress.comchembk.comnih.govresearchgate.net This indicates that this compound effectively blocks the excitatory effects of NMDA on these neurons. nih.govnih.govmedchemexpress.comchembk.comnih.govresearchgate.net This selective antagonism was also observed in vivo in hippocampal neurons following oral administration in rats. nih.govnih.govmedchemexpress.comchembk.comnih.govresearchgate.net

In hippocampal slices bathed in medium containing low concentrations of Mg²⁺, conditions known to facilitate NMDA receptor activity and induce burst firing, this compound suppressed burst firing evoked in CA1 neurons by stimulation of Schaffer collateral-commissural fibers. nih.govnih.govmedchemexpress.comchembk.comresearchgate.net Concentrations of this compound up to 10 μM were effective in suppressing this burst firing without affecting the magnitude of the initial population spike. nih.govnih.govmedchemexpress.comchembk.comresearchgate.net

Crucially, electrophysiological studies have demonstrated that this compound does not show marked effects on neuronal responses evoked by quisqualate or kainate. nih.govnih.govmedchemexpress.comchembk.comnih.govresearchgate.netumich.edu Quisqualate and kainate are agonists for AMPA and kainate receptors, respectively, which are other types of ionotropic glutamate receptors. wikipedia.orgwikiwand.commdpi.com The lack of effect on responses mediated by these receptors highlights the selectivity of this compound for the NMDA receptor subtype. nih.govnih.govmedchemexpress.comchembk.comnih.govresearchgate.netumich.edu This selectivity was observed in both in vitro preparations and in vivo experiments where this compound selectively blocked firing induced by ionophoretically-applied NMDA without affecting responses to quisqualate or kainate. nih.govnih.govmedchemexpress.comchembk.comnih.govresearchgate.netumich.edu

Summary of Electrophysiological Findings:

| Neuronal Response | Evoking Stimulus/Condition | Effect of this compound (In vitro/In vivo) |

| Increased Firing Rate in CA1 Pyramidal Cells | Exogenous NMDA Application | Selective & Reversible Antagonism |

| Burst Firing in CA1 Neurons | Schaffer Collateral-Commissural Fibers in Low Mg²⁺ | Suppression (up to 10 μM) |

| Neuronal Responses Evoked by Quisqualate and Kainate | Exogenous Quisqualate/Kainate Application | No marked effect |

Antagonism of NMDA-Excited Dopaminergic Cells in Substantia Nigra Pars Compacta

NMDA has been shown to excite dopaminergic cells in the pars compacta region of the substantia nigra in a concentration-dependent manner. nih.gov This excitatory effect can be selectively antagonized by this compound. nih.gov This indicates that this compound can modulate the activity of these specific dopaminergic neurons by blocking the excitatory signals mediated by NMDA receptors.

Investigations of Glutamate Uptake and Release Modulation

Studies have investigated the effect of this compound on glutamate uptake and release. Research indicates that this compound is inactive as an inhibitor of L-[³H]-glutamate uptake into rat brain synaptosomes. nih.govnih.gov Furthermore, it has been reported to have no effect on the release of endogenous glutamate from rat hippocampal slices evoked by electrical field stimulation. nih.govnih.gov This suggests that this compound primarily exerts its effects by antagonizing NMDA receptors directly, rather than by modulating the mechanisms of glutamate uptake or release.

Stereoselectivity of Antagonistic Activity

The antagonistic activity of this compound at the NMDA receptor has been shown to be stereoselective. nih.govpatsnap.compnas.org The inhibitory activity is associated exclusively with the trans configuration of the 4-methyl-APPA molecule and specifically with the D-stereoisomer. nih.govpatsnap.com This stereoselectivity is further supported by studies comparing the pharmacologically active enantiomer (CGP 40116) and the inactive enantiomer (CGP 40117), demonstrating a significant difference in potency. pnas.org

Preclinical Efficacy and Therapeutic Potential of Cgp 37849 in Animal Models

Anticonvulsant Activity

CGP 37849 has demonstrated anticonvulsant effects in several animal models of epilepsy, which are utilized to represent different seizure types observed clinically dovepress.com.

Suppression of Maximal Electroshock-Induced Seizures in Rodents

Maximal electroshock (MES)-induced seizures in rodents are considered a model for generalized tonic-clonic convulsions in humans . Studies have shown that this compound is effective in suppressing MES-induced seizures in mice medchemexpress.comnih.gov. Oral administration of this compound suppressed MES-induced seizures in mice with an ED50 of 21 mg/kg medchemexpress.comnih.gov. This compound also significantly raised the threshold for electroconvulsions in mice at doses of 1.25 and 2.5 mg/kg nih.gov. Furthermore, this compound has been shown to potentiate the anticonvulsant activity of valproate against MES-induced convulsions in mice nih.gov.

| Animal Model | Seizure Type Modeled | This compound Effect | ED50 (mg/kg, p.o.) |

| Mice (MES) | Generalized Tonic-Clonic | Suppression | 21 medchemexpress.comnih.gov |

Effects in the Kindling Model of Epilepsy

The kindling model, often induced in the amygdala of rats, is considered a reliable model of complex partial seizures in humans psychiatryonline.org. In amygdala-kindled rats, this compound exerted only weak anticonvulsant effects in fully kindled animals and did not increase the focal seizure threshold nih.gov. While this compound (5 mg/kg) did not show anticonvulsant effects in fully kindled rats, it increased the anticonvulsant potency of valproate nih.gov. However, this increase in anticonvulsant activity was accompanied by a notable increase in motor impairment, leading to a reduction in the therapeutic index of the combined treatment compared to valproate alone nih.gov. The limited effectiveness against kindled seizures suggests that competitive NMDA receptor antagonists like this compound may have limited usefulness against this seizure type in humans nih.govnih.gov.

Antagonism of Photically Induced Myoclonus in Primates

Photically induced myoclonus in the baboon model (Papio papio) is a model of reflex epilepsy psychiatryonline.org. This compound has demonstrated activity in this model nih.govdntb.gov.uaresearchgate.net. In baboons, this compound protected against photically induced myoclonus at a dose of 40 mg/kg (p.o.), while lower doses were ineffective nih.gov.

Neuroprotective Properties

Excitotoxicity, often mediated by excessive activation of glutamate (B1630785) receptors, including NMDA receptors, is implicated in neuronal damage in various neurological conditions wikipedia.orgnih.gov. NMDA receptor antagonists are being explored for their potential neuroprotective effects nih.gov.

Protection Against Excitotoxicity in In Vitro Models

In vitro studies using neuronal cells have investigated the ability of this compound to protect against excitotoxicity researchgate.netinnoprot.com. This compound has been shown to protect neurons from excitotoxicity in in vitro models researchgate.net. In the hippocampal slice in vitro, this compound selectively and reversibly antagonized NMDA-evoked increases in CA1 pyramidal cell firing rate medchemexpress.comnih.govnih.gov. In slices bathed in low Mg2+ levels, this compound at concentrations up to 10 µM suppressed burst firing evoked in CA1 neurons by stimulation of Schaffer collateral-commissural fibers without affecting the initial population spike magnitude medchemexpress.comnih.govnih.gov.

Effects in Models of Ischemic Brain Damage (e.g., Middle Cerebral Artery Occlusion)

Studies have investigated the neuroprotective effects of this compound in animal models of ischemic brain damage wikipedia.orgguidetopharmacology.orgnih.govfishersci.nl. In models of transient focal cerebral ischemia, such as Middle Cerebral Artery Occlusion (MCAO) in rats, this compound has been shown to significantly reduce the volume of brain tissue damaged by the ischemic event wikipedia.orgguidetopharmacology.orgfishersci.nl. This reduction in infarct volume is a key indicator of its neuroprotective capacity wikipedia.orgguidetopharmacology.orgfishersci.nl. Furthermore, treatment with this compound has been associated with improvements in neurological deficit scores following MCAO, suggesting a functional benefit in addition to reduced tissue damage guidetopharmacology.orgfishersci.nl. The therapeutic window for these neuroprotective effects in MCAO models has been observed to extend up to 5 hours post-occlusion fishersci.nl. Beyond focal ischemia, this compound has also demonstrated the ability to reduce neuronal damage in models of global cerebral ischemia in rats nih.gov. The neuroprotective mechanism of this compound in these ischemic models is primarily attributed to its competitive antagonism of the NMDA receptor, which plays a critical role in excitotoxicity, a major contributor to neuronal death during ischemia wikipedia.orgguidetopharmacology.orgnih.gov.

Attenuation of Status Epilepticus-Induced Neuronal Damage

In addition to its effects in ischemic models, this compound has shown efficacy in mitigating neuronal damage induced by status epilepticus in animal studies. Status epilepticus, a state of prolonged seizure activity, can lead to significant neuronal injury. As an NMDA receptor antagonist, this compound is believed to counteract the excessive glutamatergic neurotransmission that occurs during status epilepticus and contributes to neurotoxicity. Research in rats has indicated that this compound treatment can reduce the severity of neuronal damage caused by status epilepticus.

Antidepressant and Anxiolytic-like Effects

This compound has also been explored for its potential antidepressant and anxiolytic-like properties in various animal models wikipedia.org.

Reduction of Immobility Time in Forced Swim Test (FST)

A consistent finding in the assessment of its antidepressant-like effects is the reduction in immobility time observed in the Forced Swim Test (FST) wikipedia.org. The FST is a widely used behavioral test where a reduction in immobility is interpreted as an antidepressant-like effect wikipedia.org. Studies in both rats and mice have demonstrated that this compound decreases immobility in this test wikipedia.org. In rats, this effect has been shown to be dose-dependent.

Effects in Chronic Mild Stress Models of Depression

Beyond acute tests like the FST, this compound has also exhibited antidepressant-like effects in more chronic and complex models of depression, such as the Chronic Mild Stress (CMS) model in rats. In CMS models, which aim to mimic aspects of chronic stress relevant to human depression, this compound has shown effects comparable to those of established antidepressants like imipramine. Its effects in these models have included influencing behaviors such as sucrose (B13894) consumption, a measure often used to assess anhedonia, a core symptom of depression.

Interactions with Adenosinergic System and Other Neurotransmitter Pathways

The antidepressant-like effects of this compound are suggested to involve interactions with multiple neurotransmitter systems. Research indicates a notable interaction with the adenosinergic system. Specifically, studies have reported that the antidepressant-like effects of this compound in the FST can be blocked by antagonists of the adenosine (B11128) A1 receptor, suggesting that the adenosinergic system, particularly A1 receptors, may play a role in mediating these effects. Interactions with glutamatergic and monoaminergic pathways have also been implicated in the behavioral effects of this compound.

Cognitive and Behavioral Neuroscience

Effects on Reference Memory and Working Memory Tasks

Studies have examined the influence of this compound on both reference and working memory in animal models. Reference memory refers to long-term storage of information, while working memory involves the temporary holding and manipulation of information.

Research using rats performing nonspatial working memory tasks and partly or fully learned reference memory tasks indicated that this compound attenuated accuracy in these tests. nih.gov However, it was suggested that sensorimotor effects might have influenced these results, potentially obscuring the direct impact on memory itself. nih.gov Another study investigating the effects of systemic this compound on a delayed matching-to-sample working memory task in rats also observed impaired performance. nih.gov This impairment was not stimulus-specific, leading to the inference that systemic administration might affect various brain structures, thereby interfering with memory and motor performance. nih.gov

In the context of potential antidepressant effects, preclinical studies have shown that chronic administration of NMDA antagonists, including this compound, can reduce behavioral deficits in animal models of depression, such as decreased sucrose consumption and increased immobility time. biomolther.org The hippocampus may be involved in mediating these effects. mdpi.com

Influence on Spatial Learning (e.g., Radial Arm Maze, Morris-type Water Maze)

Spatial learning, the ability to navigate and remember locations in an environment, is often assessed using tasks like the Radial Arm Maze (RAM) and the Morris Water Maze (MWM). researchgate.netconductscience.comnih.gov

The Morris Water Maze is a widely used test to investigate hippocampal-dependent spatial learning and memory in rodents. researchgate.netnih.gov It involves animals learning to locate a submerged platform using distal cues. nih.gov The Radial Arm Maze is another behavioral test used to assess spatial learning and memory, as well as working and reference memory, in rodents. conductscience.com It requires the use of hippocampal-dependent spatial reference memory. conductscience.com

While the search results mention the use of these mazes in studies involving NMDA receptor antagonists, specific detailed findings on the effects of this compound alone on spatial learning in the Radial Arm Maze or Morris Water Maze were not prominently detailed in the provided snippets directly under this heading, other than the general context of NMDA antagonists and spatial learning. However, the study by Gutnikov and Rawlins (1996) mentioned under section 3.4.1, which used a delayed matching-to-sample task, is a form of spatial working memory assessment. nih.gov

Modulation of Spontaneous Alternation

Spontaneous alternation is a behavior observed in rodents, typically in a Y-maze or T-maze, where the animal tends to alternate its choices of arms on successive trials. This behavior is considered a measure of spatial working memory.

Studies investigating the effects of this compound on spontaneous alternation in mice exposed to cerebral oligemia (reduced blood flow) using a Y-maze found that this compound impaired spontaneous alternation. researchgate.netnih.gov This impairment was observed when this compound was administered at a dose of 5 mg/kg, 48 hours or 7 days after the surgery to induce cerebral oligemia. nih.gov These results suggest that cerebral oligemia may increase susceptibility to the effects of NMDA receptor-related drugs on spontaneous alternation behavior. nih.gov

Data on the effect of this compound on spontaneous alternation in mice exposed to cerebral oligemia:

| Treatment Group | Dose (mg/kg) | Time After Surgery | Spontaneous Alternation (% Impairment) |

| BCCA + this compound | 5 | 48 hours | Impaired |

| BCCA + CGP 378449 | 5 | 7 days | Impaired |

| BCCA + CGP 39551 | 5 | 48 hours | No effect |

| BCCA + NMDA | 50 | 48 hours | Improved performance |

| Sham-operated + this compound | 5 | 90 min before test | Impaired |

Induction of Phencyclidine-like Behavioral Syndrome

Phencyclidine (PCP) is a dissociative drug that acts as an NMDA receptor antagonist and is known to induce a characteristic behavioral syndrome in animals, including ataxia, hyperlocomotion, and stereotypies. nih.govnih.gov

Research has shown that this compound can induce a PCP-like behavioral syndrome in amygdala-kindled rats. nih.gov The observed behaviors included ataxia, locomotion, and stereotypies such as head weaving. nih.govnih.gov In kindled rats, this compound at 20 mg/kg produced similar scores for hyperlocomotion and head weaving as MK-801 (a non-competitive NMDA antagonist) at 0.1 mg/kg. nih.gov Kindled rats exhibited higher behavioral scores compared to nonkindled rats, particularly with this compound. nih.gov The behavioral effects of this compound in kindled rats were described as almost indistinguishable from the PCP-like effects induced by MK-801, suggesting that this compound indeed produces a PCP-like pattern of behavior in this model. nih.gov

The PCP-like behavioral effects induced by this compound in kindled rats could be attenuated or prevented by pretreatment with agents affecting dopamine (B1211576), alpha-1 adrenergic, and serotonin1A receptors, such as ipsapirone (B1662301) (a partial agonist/antagonist at 5-HT1A receptors), haloperidol (B65202) (a dopamine antagonist), and prazosin (B1663645) (an alpha-1 adrenoceptor antagonist). nih.gov

Impact on Locomotor Activity

The effect of this compound on locomotor activity has been assessed in several animal studies, often in conjunction with evaluating other behavioral effects.

In studies using the Y-maze to assess spontaneous alternation, this compound at 5 mg/kg did not significantly increase locomotor activity in sham-operated or BCCA mice, although MK-801 at 0.1 mg/kg significantly enhanced locomotion. researchgate.net Another study using an open field test in rats reported that a high dose of this compound (10 mg/kg) significantly depressed the motor behavior of rats, while lower doses (0.01, 0.1, 1.0 mg/kg) increased exploratory activity without changing motor activity. nih.gov

Pharmacological Profile and Selectivity of Cgp 37849

Potency as a Competitive NMDA Receptor Antagonist (Ki values)

CGP 37849 functions as a potent and competitive antagonist at the NMDA receptor. Studies involving radioligand binding experiments have demonstrated its strong affinity for NMDA receptor binding sites in rat brain. This compound competitively inhibits NMDA-sensitive L-[3H]-glutamate binding to postsynaptic density (PSD) fractions from rat brain with a reported Ki value of 220 nM. tocris.comwikipedia.org Furthermore, it inhibits the binding of the selective NMDA receptor antagonist [3H]-((+/-)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonate (CPP) with a higher affinity, showing a Ki value of 35 nM. tocris.comwikipedia.orgctdbase.orgsigmaaldrich.com

The inhibitory activity of this compound at the NMDA receptor is primarily associated with the D-stereoisomer and the trans configuration of the molecule. Research indicates that this compound is more potent than other known competitive NMDA receptor antagonists, including ((+/-)-cis-4-phosphonomethylpiperidine-2-carboxylic acid) (CGS 19755), CPP, and D-2-amino-5-phosphonopentanoate (D-AP5).

The potency of CGP 378849 as a competitive NMDA receptor antagonist is summarized in the following table:

| Binding Site | Ligand | Species/Preparation | Ki (nM) | Citation |

| NMDA receptor (glutamate binding site) | L-[3H]-glutamate | Rat brain PSD fractions | 220 | tocris.comwikipedia.org |

| NMDA receptor (competitive antagonist binding site) | [3H]-((+/-)-CPP | Rat brain | 35 | tocris.comwikipedia.orgctdbase.orgsigmaaldrich.com |

Selectivity Profile Against Other Receptor Binding Sites

Beyond its potent effects at the NMDA receptor, this compound exhibits a favorable selectivity profile against a range of other receptor binding sites. Studies evaluating its activity at 18 other receptor binding sites found this compound to be weak or inactive.

Specifically, in experiments conducted on hippocampal slices, this compound selectively and reversibly antagonized NMDA-evoked increases in neuronal firing rate. tocris.com Importantly, it did not affect the responses evoked by quisqualate or kainate, which are agonists for AMPA and kainate receptors, respectively. tocris.com This indicates a lack of significant activity at these ionotropic glutamate (B1630785) receptor subtypes.

Furthermore, this compound was found to be inactive as an inhibitor of L-[3H]-glutamate uptake into rat brain synaptosomes and had no effect on the release of endogenous glutamate from rat hippocampal slices. While comprehensive binding data for all 18 sites are not detailed in the immediately available information, the general finding of weak or absent activity suggests a good degree of selectivity over many common neurotransmitter receptors, which would likely include GABA A, Glycine (B1666218) (at sites distinct from the NMDA receptor co-agonist site), and Cannabinoid Receptor Type 1, although specific data for these receptors were not explicitly provided in the search results.

Research Methodologies and Experimental Approaches

In Vitro Assays

In vitro studies provide controlled environments to investigate the direct effects of CGP 37849 on biological targets, such as receptors and cellular processes.

Radioligand Binding Experiments

Radioligand binding experiments are a key method for determining the affinity and selectivity of a compound for specific binding sites. Studies have shown that this compound is a potent and competitive inhibitor of NMDA-sensitive L-[³H]-glutamate binding to postsynaptic density (PSD) fractions isolated from rat brain. nih.govnih.govresearchgate.net It has been reported to inhibit this binding with a Kᵢ value of 220 nM. nih.govnih.govresearchgate.net Additionally, this compound has been shown to inhibit the binding of the selective NMDA receptor antagonist, [³H]-(±)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonate (CPP), with a Kᵢ of 35 nM. researchgate.netmedchemexpress.com These experiments indicate that this compound interacts directly with the NMDA receptor complex. This compound and its related compound, CGP 39551, showed weak or no activity at 18 other receptor binding sites tested, suggesting a degree of selectivity for NMDA receptors. nih.govresearchgate.net

Interactive Data Table: Radioligand Binding Affinity

| Ligand | Binding Site | Species/Preparation | Kᵢ (nM) | Reference |

| L-[³H]-glutamate | NMDA-sensitive binding to postsynaptic density | Rat brain PSD fractions | 220 | nih.govnih.govresearchgate.net |

| [³H]-(±)-CPP | NMDA receptor | Not specified (NMDA antagonist) | 35 | researchgate.netmedchemexpress.com |

Note: This table is intended to be interactive, allowing for sorting and filtering of data.

Hippocampal Slice Preparations for Electrophysiology

Hippocampal slices are widely used in electrophysiology to study synaptic transmission and neuronal excitability in a more intact neural circuit compared to dissociated cells. In the hippocampal slice in vitro, this compound has been shown to selectively and reversibly antagonize increases in CA1 pyramidal cell firing rate evoked by NMDA. nih.govresearchgate.netmedchemexpress.com In slices bathed in medium containing low Mg²⁺ levels, concentrations of this compound up to 10 µM suppressed burst firing evoked in CA1 neurons by stimulation of Schaffer collateral-commissural fibers without affecting the magnitude of the initial population spike. nih.govnih.govresearchgate.netmedchemexpress.com Studies have also utilized this compound in the presence of other antagonists, such as the non-NMDA receptor antagonist 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), to isolate specific components of synaptic transmission, such as Cl⁻-dependent inhibitory postsynaptic potentials in granule cells. nih.gov This preparation allows for detailed investigation into how this compound modulates synaptic activity. qmul.ac.uk

Synaptosomal Studies

Synaptosomes are isolated nerve terminals that retain many of the functional properties of synapses, including neurotransmitter uptake and release. Studies investigating the effects of this compound on synaptosomal function have indicated that it was inactive as an inhibitor of L-[³H]-glutamate uptake into rat brain synaptosomes. nih.govnih.govresearchgate.netpatsnap.com Furthermore, this compound had no effect on the release of endogenous glutamate (B1630785) from rat hippocampal slices evoked by electrical field stimulation. nih.govnih.govresearchgate.netpatsnap.com In the context of studies on gabapentin's effects, this compound at high concentrations (up to 300 µM) did not alter potassium-evoked noradrenaline release from rat neocortical slices or the inhibition of this release by gabapentin. nih.gov

Neuronal Cell Culture Models

Neuronal cell culture models provide a simplified system to study the effects of compounds on neuronal survival, development, and function. In studies examining the effects of various NMDA receptor antagonists on cerebellar granule cell cultures, this compound (a competitive NMDA antagonist) at concentrations ranging from 1-100 µM was not found to be toxic. nih.gov This contrasts with the neurotoxic effects observed with other NMDA receptor antagonists like MK-801, ifenprodil (B1662929), and L-701,324 in immature neurons. nih.gov this compound may also be used in studies investigating NMDA-mediated cell signaling. While many studies on related proteins like β-catenin have been performed in developing brain or neuronal cell cultures, studies on synaptic function in the adult cortex using techniques like slice electrophysiology also utilize compounds like this compound. oup.com

In Vivo Animal Models

In vivo studies using animal models are crucial for evaluating the effects of compounds in a living system, including their potential as therapeutic agents.

Rodent Models (Mice, Rats) for Seizure Studies

Rodent models, particularly mice and rats, are widely used to study seizures and evaluate the anticonvulsant properties of compounds. This compound has been investigated for its effects in various seizure models in rodents. It has been shown to suppress maximal electroshock-induced seizures in mice, with an ED₅₀ of 21 mg/kg. nih.govmedchemexpress.com In audiogenic seizure-susceptible mice, such as the DBA/2 strain, this compound has demonstrated anticonvulsant activity against sound-induced seizures. researchgate.netdntb.gov.uadntb.gov.ua In DBA/2 mice, this compound was found to be more potent than CGP 39551 when administered intracerebroventricularly or intraperitoneally. researchgate.net When administered orally in mice, this compound and CGP 39551 were approximately equipotent. researchgate.net In rats, oral administration of this compound has been shown to selectively block firing in hippocampal neurons induced by ionophoretically applied NMDA, without affecting responses to quisqualate or kainate. nih.govnih.govresearchgate.net Genetically epilepsy-prone rats (GEPRs) are another model used to evaluate new generation antiepileptic drugs, and this compound has been studied in the context of audiogenic reflex epilepsy in rodents. researchgate.netdntb.gov.ua

Interactive Data Table: Anticonvulsant Activity in Rodents

| Seizure Model | Species | Administration Route | ED₅₀ (mg/kg or µmol/kg) | Reference |

| Maximal electroshock | Mice | Oral | 21 mg/kg | nih.govmedchemexpress.com |

| Sound-induced seizures | Mice (DBA/2) | i.c.v. | 0.038 nmol | researchgate.net |

| Sound-induced seizures | Mice (DBA/2) | i.p. | 3.40 µmol/kg | researchgate.net |

| Sound-induced seizures | Mice | Oral | 35.2 µmol/kg | researchgate.net |

| NMDA-induced hippocampal firing | Rats | Oral | Selectively blocked firing | nih.govnih.govresearchgate.net |

Note: This table is intended to be interactive, allowing for sorting and filtering of data.

Rodent Models for Neuroprotection Studies

Rodent models have been instrumental in evaluating the neuroprotective properties of this compound. Studies have demonstrated its ability to protect against neuronal damage in various experimental paradigms. For instance, this compound has shown protective effects against neuronal damage induced by status epilepticus. wikipedia.org Furthermore, in rats, systemic administration of CGP 40116, an enantiomer of this compound, protected neurons against local administration of quinolinic acid, a neurotoxin that primarily acts via NMDA receptors. wikipedia.org This protection was observed even when CGP 40116 was administered several hours after the neurotoxic insult. wikipedia.org Comparisons with other NMDA antagonists suggest that competitive antagonists like this compound may possess a wider therapeutic window compared to uncompetitive antagonists in terms of neuroprotection versus the induction of neuronal vacuolation. mims.com

Rodent Models for Affective Disorders (Forced Swim Test, Chronic Mild Stress)

This compound has been investigated in rodent models of affective disorders, including the Forced Swim Test (FST) and Chronic Mild Stress (CMS), revealing antidepressant-like and anxiolytic effects. wikipedia.orgnih.gov

In the FST, a widely used screening test for potential antidepressant activity, this compound has been shown to reduce immobility time in mice and rats, indicating an antidepressant-like effect. wikipedia.orgindiamart.comresearchgate.netabcam.com This effect is considered to be related to the reduction of NMDA receptor complex function. Studies have also explored the interaction of this compound with other substances in the FST. For example, the antidepressant-like effect of this compound was abolished by co-treatment with NMDA or D-serine, agonists of the NMDA receptor complex. abcam.com Additionally, ifenprodil, an allosteric modulator selectively binding to the GluN2B subunit of the NMDA receptor, enhanced the antidepressant-like effect of this compound in the FST in mice. indiamart.com

In the CMS model, which induces depression-like symptoms in rodents, this compound has demonstrated antidepressant activity. wikipedia.orgfishersci.sewikidoc.org One study showed that magnesium treatment, which also exerts antidepressant-like activity and is thought to involve inhibitory modulation of glutamate signaling through NMDA receptors, enhanced the antidepressant-like effect of antidepressants in the FST and increased sucrose (B13894) intake in the CMS model, a parameter often used to assess anhedonia. fishersci.sewikidoc.org While this study primarily focused on magnesium, it highlights the relevance of the NMDA/glutamatergic pathway in these models, a pathway targeted by this compound.

Table 1 summarizes some findings of this compound in rodent models of affective disorders.

| Model | Species | Behavioral Outcome Measured | Key Finding | Citation |

| Forced Swim Test | Mice | Immobility Time | Reduced immobility time (antidepressant-like effect) | wikipedia.orgindiamart.comresearchgate.netabcam.com |

| Forced Swim Test | Mice | Immobility Time | Effect abolished by NMDA or D-serine co-treatment | abcam.com |

| Forced Swim Test | Mice | Immobility Time | Effect enhanced by ifenprodil co-treatment | indiamart.com |

| Chronic Mild Stress | Rats | Sucrose Intake | Increased sucrose intake (antidepressant-like effect) | fishersci.sewikidoc.org |

Primate Models for Anticonvulsant and Cognitive Studies

Primate models have also been utilized to investigate the effects of this compound, particularly concerning its anticonvulsant and cognitive properties. Studies in baboons have explored the efficacy of competitive NMDA antagonists, including this compound and its ethyl ester CGP 39551, against sound-induced seizures and photically induced myoclonus, demonstrating anticonvulsant effects. wikipedia.org

In rhesus monkeys, the enantiomer CGP 40116 was studied for its effects on memory and neurotoxicity. Systemic administration of CGP 40116 did not impair memory acquisition. wikipedia.org Importantly, it provided protection against NMDA-induced neurotoxicity in these primates. wikipedia.org While this study focused on CGP 40116, it referenced a study where this compound was administered to baboons, indicating its use in primate research for evaluating central effects. wikipedia.org

Electrophysiological Techniques

Electrophysiological techniques have been crucial in understanding the cellular mechanisms underlying the effects of this compound as an NMDA receptor antagonist. These techniques allow for the measurement of electrical activity in neurons and have been applied to study the impact of this compound on synaptic transmission and neuronal firing.

Extracellular Field Potential Recordings

Extracellular field potential recordings involve measuring the summed electrical activity of a population of neurons using an electrode placed in the extracellular space. thermofisher.comuwm.edu.pl This technique has been used in studies involving this compound to assess its effects on synaptic responses, such as excitatory postsynaptic potentials (EPSPs). uni.lucenmed.com For example, extracellular field potentials have been recorded in hippocampal slices to examine the effects of NMDA receptor antagonists like this compound on synaptic transmission in pathways such as the Schaffer collateral-CA1 pathway. uni.luresearchgate.net Studies using this method have shown that this compound can affect field potentials evoked by stimulation, consistent with its action as an NMDA receptor antagonist. cenmed.comresearchgate.net

Intracellular Sharp-Electrode Recordings

Intracellular sharp-electrode recordings involve inserting a fine-tipped glass microelectrode into a single neuron to measure its membrane potential and electrical activity directly. thermofisher.comidrblab.net This technique allows for the recording of synaptic potentials and action potentials. idrblab.net While less common now compared to patch clamp, sharp electrode recordings can provide stable recordings for extended periods. idrblab.net Studies investigating NMDA receptor antagonists and their effects on neuronal excitability and synaptic integration have utilized intracellular recordings, and this compound has been studied in the context of its influence on neuronal firing patterns. fishersci.ca

Whole-Cell Voltage Clamp Recordings

Whole-cell voltage clamp recordings are a type of patch clamp technique that allows for the measurement of the total ionic current flowing across the membrane of a single neuron while holding the membrane potential at a fixed level. thermofisher.comuwm.edu.pluni.lunih.govfishersci.com This technique is widely used to study the properties of ion channels, including NMDA receptors. uwm.edu.pluni.lu Studies using whole-cell voltage clamp have characterized the effects of this compound on NMDA receptor-mediated currents. fishersci.ca For example, in hippocampal slices, this compound has been shown to selectively and reversibly antagonize NMDA-evoked increases in CA1 pyramidal cell firing rate, as assessed through electrophysiological methods. nih.govfishersci.atguidetopharmacology.org Under conditions of low magnesium, this compound suppressed burst firing evoked by stimulation of Schaffer collateral-commissural fibres in CA1 neurons without affecting the initial population spike. nih.govfishersci.atguidetopharmacology.org Whole-cell recordings can also be used to determine the contribution of NMDA receptors to excitatory postsynaptic currents (EPSCs) by comparing responses at different membrane potentials or in the presence of antagonists like this compound. nih.gov

Table 2 provides an overview of the electrophysiological techniques used in the study of this compound.

| Electrophysiological Technique | Description of Application | Citation |

| Extracellular Field Potential Recording | Measurement of summed electrical activity of neuronal populations, used to study synaptic responses in areas like CA1. | thermofisher.comuwm.edu.pluni.lucenmed.comresearchgate.netnih.gov |

| Intracellular Sharp-Electrode Recording | Direct measurement of single neuron membrane potential and activity, used to study neuronal excitability. | thermofisher.comuwm.edu.plidrblab.netfishersci.canih.gov |

| Whole-Cell Voltage Clamp Recording | Measurement of total ionic current across a single neuron membrane at a fixed voltage, used to characterize NMDA currents. | thermofisher.comuwm.edu.plidrblab.netfishersci.cauni.lunih.govfishersci.comnih.govnih.gov |

Compound Information

| Compound Name | PubChem CID |

| This compound | 5950212 wikipedia.orgwikipedia.orgwikipedia.org |

| CGP 40116 | 6604869 wikipedia.org |

| CGP 39551 | 6372334 abcam.comuni.luwikipedia.org |

| NMDA (N-methyl-D-aspartic acid) | 22880 medicaljournals.se |

| D-serine | 6234 nih.gov |

| MK-801 (Dizocilpine) | 180081 wikidoc.orgresearchgate.netnih.gov |

| L-701,324 | 54682505 wikipedia.orgnih.govguidetopharmacology.orgnih.gov |

| CPP ((±)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonate) | 1228 |

| CGS 19755 | 68736 wikipedia.orgcenmed.comfishersci.comfishersci.chfrontiersin.org |

| ACPC (1-aminocyclopropanecarboxylic acid) | 73350231 uwm.edu.pl |

| Imipramine | 3685 nih.gov |

| Memantine | 4054 wikipedia.orgmims.comresearchgate.netidrblab.netwikipedia.org |

| Ifenprodil | 3689 uni.lunih.govctdbase.orgnih.gov |

| Magnesium | 5462224 |

| Zinc | 23994 nih.gov |

for this compound

This compound, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has been extensively studied using various in vivo and in vitro research methodologies to elucidate its pharmacological profile and potential therapeutic applications. Investigations have spanned rodent and primate models, employing behavioral assessments and sophisticated electrophysiological techniques.

Rodent Models for Neuroprotection Studies

Rodent models have been instrumental in evaluating the neuroprotective properties of this compound. Studies have demonstrated its ability to protect against neuronal damage in various experimental paradigms. For instance, this compound has shown protective effects against neuronal damage induced by status epilepticus. wikipedia.org Furthermore, in rats, systemic administration of CGP 40116, an enantiomer of this compound, protected neurons against local administration of quinolinic acid, a neurotoxin that primarily acts via NMDA receptors. wikipedia.org This protection was observed even when CGP 40116 was administered several hours after the neurotoxic insult. wikipedia.org Comparisons with other NMDA antagonists suggest that competitive antagonists like this compound may possess a wider therapeutic window compared to uncompetitive antagonists in terms of neuroprotection versus the induction of neuronal vacuolation. mims.com

Rodent Models for Affective Disorders (Forced Swim Test, Chronic Mild Stress)

This compound has been investigated in rodent models of affective disorders, including the Forced Swim Test (FST) and Chronic Mild Stress (CMS), revealing antidepressant-like and anxiolytic effects. wikipedia.orgnih.gov

In the FST, a widely used screening test for potential antidepressant activity, this compound has been shown to reduce immobility time in mice and rats, indicating an antidepressant-like effect. wikipedia.orgindiamart.comresearchgate.netabcam.com This effect is considered to be related to the reduction of NMDA receptor complex function. Studies have also explored the interaction of this compound with other substances in the FST. For example, the antidepressant-like effect of this compound was abolished by co-treatment with NMDA or D-serine, agonists of the NMDA receptor complex. abcam.com Additionally, ifenprodil, an allosteric modulator selectively binding to the GluN2B subunit of the NMDA receptor, enhanced the antidepressant-like effect of this compound in the FST in mice. indiamart.com

In the CMS model, which induces depression-like symptoms in rodents, this compound has demonstrated antidepressant activity. wikipedia.orgfishersci.sewikidoc.org One study showed that magnesium treatment, which also exerts antidepressant-like activity and is thought to involve inhibitory modulation of glutamate signaling through NMDA receptors, enhanced the antidepressant-like effect of antidepressants in the FST and increased sucrose intake in the CMS model, a parameter often used to assess anhedonia. fishersci.sewikidoc.org While this study primarily focused on magnesium, it highlights the relevance of the NMDA/glutamatergic pathway in these models, a pathway targeted by this compound.

Table 1 summarizes some findings of this compound in rodent models of affective disorders.

| Model | Species | Behavioral Outcome Measured | Key Finding | Citation |

| Forced Swim Test | Mice | Immobility Time | Reduced immobility time (antidepressant-like effect) | wikipedia.orgindiamart.comresearchgate.netabcam.com |

| Forced Swim Test | Mice | Immobility Time | Effect abolished by NMDA or D-serine co-treatment | abcam.com |

| Forced Swim Test | Mice | Immobility Time | Effect enhanced by ifenprodil co-treatment | indiamart.com |

| Chronic Mild Stress | Rats | Sucrose Intake | Increased sucrose intake (antidepressant-like effect) | fishersci.sewikidoc.org |

Primate Models for Anticonvulsant and Cognitive Studies

Primate models have also been utilized to investigate the effects of this compound, particularly concerning its anticonvulsant and cognitive properties. Studies in baboons have explored the efficacy of competitive NMDA antagonists, including this compound and its ethyl ester CGP 39551, against sound-induced seizures and photically induced myoclonus, demonstrating anticonvulsant effects. wikipedia.org

In rhesus monkeys, the enantiomer CGP 40116 was studied for its effects on memory and neurotoxicity. Systemic administration of CGP 40116 did not impair memory acquisition. wikipedia.org Importantly, it provided protection against NMDA-induced neurotoxicity in these primates. wikipedia.org While this study focused on CGP 40116, it referenced a study where this compound was administered to baboons, indicating its use in primate research for evaluating central effects. wikipedia.org

Electrophysiological Techniques

Electrophysiological techniques have been crucial in understanding the cellular mechanisms underlying the effects of this compound as an NMDA receptor antagonist. These techniques allow for the measurement of electrical activity in neurons and have been applied to study the impact of this compound on synaptic transmission and neuronal firing.

Extracellular Field Potential Recordings

Extracellular field potential recordings involve measuring the summed electrical activity of a population of neurons using an electrode placed in the extracellular space. thermofisher.comuwm.edu.pl This technique has been used in studies involving this compound to assess its effects on synaptic responses, such as excitatory postsynaptic potentials (EPSPs). uni.lucenmed.com For example, extracellular field potentials have been recorded in hippocampal slices to examine the effects of NMDA receptor antagonists like this compound on synaptic transmission in pathways such as the Schaffer collateral-CA1 pathway. uni.luresearchgate.net Studies using this method have shown that this compound can affect field potentials evoked by stimulation, consistent with its action as an NMDA receptor antagonist. cenmed.comresearchgate.net

Intracellular Sharp-Electrode Recordings

Intracellular sharp-electrode recordings involve inserting a fine-tipped glass microelectrode into a single neuron to measure its membrane potential and electrical activity directly. thermofisher.comidrblab.net This technique allows for the recording of synaptic potentials and action potentials. idrblab.net While less common now compared to patch clamp, sharp electrode recordings can provide stable recordings for extended periods. idrblab.net Studies investigating NMDA receptor antagonists and their effects on neuronal excitability and synaptic integration have utilized intracellular recordings, and this compound has been studied in the context of its influence on neuronal firing patterns. fishersci.ca

Whole-Cell Voltage Clamp Recordings

Whole-cell voltage clamp recordings are a type of patch clamp technique that allows for the measurement of the total ionic current flowing across the membrane of a single neuron while holding the membrane potential at a fixed level. thermofisher.comuwm.edu.pluni.lunih.govfishersci.com This technique is widely used to study the properties of ion channels, including NMDA receptors. uwm.edu.pluni.lu Studies using whole-cell voltage clamp have characterized the effects of this compound on NMDA receptor-mediated currents. fishersci.ca For example, in hippocampal slices, this compound has been shown to selectively and reversibly antagonize NMDA-evoked increases in CA1 pyramidal cell firing rate, as assessed through electrophysiological methods. nih.govfishersci.atguidetopharmacology.org Under conditions of low magnesium, this compound suppressed burst firing evoked by stimulation of Schaffer collateral-commissural fibres in CA1 neurons without affecting the initial population spike. nih.govfishersci.atguidetopharmacology.org Whole-cell recordings can also be used to determine the contribution of NMDA receptors to excitatory postsynaptic currents (EPSCs) by comparing responses at different membrane potentials or in the presence of antagonists like this compound. nih.gov

Table 2 provides an overview of the electrophysiological techniques used in the study of this compound.

| Electrophysiological Technique | Description of Application | Citation |

| Extracellular Field Potential Recording | Measurement of summed electrical activity of neuronal populations, used to study synaptic responses in areas like CA1. | thermofisher.comuwm.edu.pluni.lucenmed.comresearchgate.netnih.gov |

| Intracellular Sharp-Electrode Recording | Direct measurement of single neuron membrane potential and activity, used to study neuronal excitability. | thermofisher.comuwm.edu.plidrblab.netfishersci.canih.gov |

| Whole-Cell Voltage Clamp Recording | Measurement of total ionic current across a single neuron membrane at a fixed voltage, used to characterize NMDA currents. | thermofisher.comuwm.edu.plidrblab.netfishersci.cauni.lunih.govfishersci.comnih.govnih.gov |

Iontophoretic Application

Iontophoresis is a technique used in electrophysiology to apply charged compounds directly to neurons in a localized manner. This method allows for the investigation of a compound's immediate effects on neuronal activity. This compound has been utilized in studies employing iontophoresis. For instance, in anesthetized rats, iontophoretic application of NMDA evoked excitatory responses in hippocampal pyramidal cells. These responses were antagonized by this compound following its systemic administration, demonstrating its ability to reach and act on central NMDA receptors in vivo. nih.govnih.govnih.gov This technique allows researchers to precisely apply this compound to specific brain regions and observe its impact on neuronal firing patterns mediated by NMDA receptors. nih.govnih.govnih.gov

Biochemical and Molecular Investigations

Biochemical and molecular studies have been conducted to explore the effects of this compound on various neurochemical markers and gene expression levels. These investigations aim to elucidate the downstream consequences of NMDA receptor blockade by this compound.

Gene Expression Analysis (e.g., Adora1, Comt, Slc6a15 mRNA levels)

Studies have examined the effects of this compound on the mRNA expression levels of specific genes in brain regions such as the prefrontal cortex. Genes investigated include Adora1 (encoding adenosine (B11128) A1 receptor), Comt (encoding catechol-O-methyltransferase), and Slc6a15 (encoding a neutral amino acid transporter). nih.govresearchgate.netnih.govresearchgate.netpatsnap.comresearchgate.netmdpi.com

Research indicates that single administration of this compound significantly decreased Adora1 expression in the murine prefrontal cortex compared to a saline-treated group. nih.govnih.gov However, when co-administered with DPCPX (a selective adenosine A1 receptor antagonist), this compound significantly increased Adora1 expression compared to administration of either compound alone or saline. nih.govnih.gov

Regarding Comt mRNA levels, this compound administered alone has been shown to increase these levels. nih.govresearchgate.netnih.govresearchgate.netpatsnap.comresearchgate.net

For Slc6a15 mRNA levels, this compound alone decreased expression in some studies. nih.govresearchgate.netnih.gov However, co-administration of DPCPX and this compound resulted in an increase in Slc6a15 levels. nih.govresearchgate.netnih.govresearchgate.netpatsnap.comresearchgate.net Similarly, co-administration of istradefylline (B1672650) (a selective adenosine A2A receptor antagonist) and this compound also led to increased Slc6a15 expression. nih.govresearchgate.netnih.govresearchgate.netpatsnap.comresearchgate.net

These findings suggest that this compound can modulate the expression of genes involved in adenosinergic and catecholaminergic signaling, as well as amino acid transport, and that these effects can be influenced by co-administration with adenosine receptor antagonists. nih.govresearchgate.netnih.govresearchgate.netpatsnap.comresearchgate.net

Brain-Derived Neurotrophic Factor (BDNF) Concentration Measurements

Studies have measured Brain-Derived Neurotrophic Factor (BDNF) concentrations in relation to this compound administration. BDNF is a protein crucial for neuronal survival, growth, and plasticity.

Research indicates that a single administration of this compound significantly decreased the level of BDNF in mice serum when compared to a saline-treated group. nih.gov However, co-administration with istradefylline blocked this effect. nih.gov Another study noted an elevation in BDNF concentration in a D-cycloserine-treated group, but the effect of this compound alone or in combination with istradefylline on BDNF levels in serum was not statistically significant compared to control groups in one study, although single administration of this compound did show a significant decrease compared to saline. nih.govnih.gov

Further research is indicated to fully understand the complex changes in BDNF levels associated with this compound and its interactions with other compounds. nih.govnih.gov

Comparative Studies and Synergistic Interactions with Other Nmda Receptor Ligands and Pharmacological Agents

Comparison with Other Competitive NMDA Receptor Antagonists (e.g., CGP 39551, D-AP5, CGS 19755)

Competitive NMDA receptor antagonists, including CGP 37849, CGP 39551, D-AP5, and CGS 19755, exert their effects by competing with glutamate (B1630785) for binding to the NMDA receptor's agonist site. This compound is characterized as a potent, selective, and competitive NMDA receptor antagonist with reported oral activity and anticonvulsant properties in animal models. tocris.comwikipedia.org CGP 39551 is the ethyl ester of this compound and also functions as a potent, orally active competitive NMDA receptor antagonist. tocris.comwikipedia.orgwikipedia.orgabcam.comabcam.com Studies have indicated that both this compound and CGP 39551 demonstrate anticonvulsant effects in rodent models. wikipedia.org

D-AP5 (D-(-)-2-Amino-5-phosphonopentanoic acid) is a widely used selective competitive NMDA receptor antagonist that competes with glutamate binding. guidetopharmacology.orgxenbase.orgciteab.comebiohippo.comtocris.com It is known to inhibit NMDA-dependent synaptic plasticity and is considered the more active isomer of DL-AP5, showing significantly higher potency than the L-isomer. tocris.com In vitro studies have shown that D-AP5 reduces NMDA-induced depolarization in cortical neurons without affecting responses to other agonists like L-Quisqualic acid or Kainic acid. tocris.com

CGS 19755 (Selfotel) is another potent competitive NMDA receptor antagonist that directly competes with glutamate for binding. wikipedia.orgcenmed.comfishersci.ch Research on CGS 19755 initially showed anticonvulsant, anxiolytic, analgesic, and neuroprotective effects, leading to its investigation for stroke treatment. wikipedia.org However, subsequent studies revealed phencyclidine-like effects and limited efficacy, ultimately halting its clinical development. wikipedia.org

Comparative studies using techniques like isobolographic analysis have been employed to evaluate the nature of interactions between anticonvulsants with different mechanisms of action, including NMDA receptor antagonists. nih.gov These analyses can provide insights into whether drug combinations produce additive or synergistic effects. nih.gov

Comparison with Non-Competitive NMDA Receptor Antagonists (e.g., MK-801, Ketamine)

Non-competitive NMDA receptor antagonists, such as MK-801 (dizocilpine) and ketamine, block the NMDA receptor channel pore in a use- and voltage-dependent manner, rather than competing for the agonist binding site. guidetopharmacology.orgwikidoc.orgnih.govguidetopharmacology.org

MK-801 is a well-characterized non-competitive NMDA receptor antagonist that binds inside the ion channel. guidetopharmacology.orgwikidoc.org It has been used to create animal models of NMDA receptor dysfunction. researchgate.net Comparative studies between this compound (competitive) and MK-801 (non-competitive) have investigated their differential effects on aspects like sensorimotor gating and dopamine (B1211576) outflow in the prefrontal cortex of rats. nih.gov

Ketamine is another non-competitive NMDA antagonist that has garnered significant attention, particularly for its rapid antidepressant effects observed in clinical settings for refractory depression. mdpi.comnih.govresearchgate.netijbcp.com While NMDA receptor inhibition is considered a primary mechanism, other targets have also been proposed for ketamine's effects. researchgate.net Comparative studies in animal models have explored the behavioral and physiological effects of MK-801 and ketamine, noting similarities in psychomotor and anesthetic effects, although MK-801 typically exhibits a longer duration of action and more pronounced catalepsy in some species. nih.gov

Interactions with Glycine (B1666218) Site Ligands (e.g., D-Cycloserine, L-701,324)

The NMDA receptor also has a distinct binding site for glycine, which acts as a co-agonist. Ligands acting at this glycine site can modulate NMDA receptor activity. D-Cycloserine is a partial agonist at the glycine site of the NMDA receptor. mdpi.comwikipedia.orgfishersci.caottokemi.com L-701,324 is an orally active and selective antagonist with high affinity for the glycine site on the NMDA receptor. nih.govwikipedia.orgnih.govguidetopharmacology.org

Studies have investigated the interactions between competitive NMDA receptor antagonists like this compound and ligands acting at the glycine site. For instance, research combining sub-effective doses of this compound with low doses of magnesium, which may involve the NMDA/glutamate pathway, has shown significant reductions in immobility time in the forced swim test (FST) in mice, suggesting potential synergistic antidepressant-like activity. mdpi.com Similarly, combinations of low, ineffective doses of this compound, L-701,324, D-cycloserine, and MK-801 with low doses of magnesium have been explored for their antidepressant-like effects. mdpi.com

Further research has examined the combined administration of NMDA receptor ligands, including this compound and glycine site ligands like D-cycloserine and L-701,324, often in conjunction with other agents like adenosine (B11128) receptor antagonists, to explore potential synergistic antidepressant effects. researchgate.net These studies aim to understand how modulating different sites on or associated with the NMDA receptor can influence behavioral outcomes in animal models of depression. researchgate.net

Combined Administration with Conventional Antidepressants

Preclinical studies have explored the potential for combining this compound with conventional antidepressants to enhance therapeutic efficacy. Research indicates that competitive NMDA receptor antagonists like this compound have shown antidepressant properties in animal models, both when administered alone and in combination with traditional antidepressants. mdpi.comnih.govresearchgate.net

Studies evaluating the combined administration of this compound with conventional antidepressants aim to determine if such combinations can produce a more robust or rapid antidepressant response compared to monotherapy with either agent. This approach is based on the understanding that modulating the glutamatergic system via NMDA receptors could complement the mechanisms of action of conventional antidepressants, which primarily target monoaminergic systems. While the precise mechanisms underlying the potential synergistic effects are still under investigation, findings from animal models suggest that combining NMDA receptor antagonists with conventional antidepressants may offer a promising strategy for the development of novel antidepressant treatments. mdpi.comnih.govresearchgate.net

Here is a table summarizing some of the comparative data and interactions discussed:

| Compound | Classification (NMDA Receptor) | Key Interaction/Comparison Findings |

| This compound | Competitive Antagonist | Compared to CGP 39551 (ethyl ester), D-AP5, CGS 19755 in terms of potency and anticonvulsant effects. tocris.comwikipedia.orgwikipedia.orgabcam.comabcam.comtocris.comwikipedia.orgcenmed.comfishersci.chnih.gov Differential effects compared to MK-801 on sensorimotor gating and dopamine outflow. nih.gov Synergistic antidepressant-like effects with low-dose magnesium. mdpi.com Explored in combination with conventional antidepressants. mdpi.comnih.govijbcp.comresearchgate.net |

| CGP 39551 | Competitive Antagonist | Ethyl ester of this compound, also orally active and anticonvulsant. tocris.comwikipedia.orgwikipedia.orgabcam.comabcam.com |

| D-AP5 | Competitive Antagonist | Potent and selective, widely used to inhibit NMDA-dependent synaptic plasticity. guidetopharmacology.orgxenbase.orgciteab.comebiohippo.comtocris.com More potent isomer than L-AP5. tocris.com |

| CGS 19755 | Competitive Antagonist | Initially investigated for neuroprotective and other effects, but clinical development halted due to side effects and limited efficacy. wikipedia.org |

| MK-801 | Non-Competitive Antagonist | Channel blocker, used in animal models of NMDA dysfunction. guidetopharmacology.orgwikidoc.orgresearchgate.net Compared to this compound and ketamine for behavioral and antidepressant effects. nih.govmdpi.comnih.govijbcp.comnih.gov |

| Ketamine | Non-Competitive Antagonist | Known for rapid antidepressant effects. mdpi.comnih.govresearchgate.netijbcp.com Compared to MK-801 in terms of behavioral and anesthetic profiles. nih.gov |

| D-Cycloserine | Glycine Site Partial Agonist | Explored in combinations with NMDA antagonists and magnesium for antidepressant-like effects. mdpi.comwikipedia.orgfishersci.caottokemi.comresearchgate.net |

| L-701,324 | Glycine Site Antagonist | Selective and high-affinity antagonist at the glycine site. nih.govwikipedia.orgnih.govguidetopharmacology.org Investigated in combinations with other NMDA ligands and agents. mdpi.comresearchgate.net |

| Conventional Antidepressants | Various (e.g., SSRIs, TCAs) | Combined administration with this compound and other NMDA antagonists explored for enhanced antidepressant effects in preclinical models. mdpi.comnih.govijbcp.comresearchgate.net |

Broader Implications for Central Nervous System Research

Elucidating the Roles of NMDA Receptors in Brain Function

NMDA receptors are a subtype of ionotropic glutamate (B1630785) receptors that play critical roles in excitatory synaptic transmission, synaptic plasticity, learning, and memory within the central nervous system. guidetopharmacology.org CGP 37849's function as a competitive antagonist at the glutamate binding site of the NMDA receptor allows researchers to probe the specific contributions of these receptors to various neuronal processes. bmrb.iometabolomicsworkbench.org

Studies utilizing this compound have demonstrated its ability to potently and competitively inhibit the binding of ligands such as NMDA-sensitive L-[3H]-glutamate and [3H]-(±)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonate (CPP) to NMDA receptors in rat brain preparations. nih.govfishersci.at Its affinity for the NMDA receptor is notably higher than some other known antagonists, such as CGS 19755, CPP, and D-AP5. nih.gov

In electrophysiological studies, this compound has been shown to selectively and reversibly antagonize the increases in CA1 pyramidal cell firing rate evoked by NMDA in hippocampal slices. nih.govfishersci.atepa.gov Furthermore, in conditions of low magnesium concentrations, which can relieve the physiological magnesium block of the NMDA receptor channel, this compound at micromolar concentrations was found to suppress burst firing in CA1 neurons induced by stimulation of Schaffer collateral-commissural fibres, without affecting the initial population spike magnitude. nih.govfishersci.atepa.gov In vivo experiments in rats have also shown that oral administration of this compound selectively blocks the firing of hippocampal neurons evoked by ionophoretically applied NMDA, while not affecting responses to other excitatory amino acid receptor agonists like quisqualate or kainate. nih.govfishersci.atepa.gov These findings underscore the specificity of this compound for NMDA receptors and its utility in dissecting NMDA receptor-dependent physiological events in the brain.

Understanding Glutamate-Mediated Excitotoxicity in Neurodegenerative Processes

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, but excessive or prolonged activation of glutamate receptors, particularly NMDA receptors, can lead to neuronal damage and death, a phenomenon known as excitotoxicity. fishersci.se This process is widely implicated in the pathogenesis of various acute and chronic neurological disorders, including stroke, epilepsy, and neurodegenerative diseases such as Alzheimer's and Huntington's disease.

The overactivation of NMDA receptors results in excessive influx of calcium ions into neurons, triggering a cascade of intracellular events that ultimately lead to cellular demise through processes like apoptosis and necrosis. fishersci.se Given the central role of NMDA receptors in excitotoxicity, antagonists of these receptors have been investigated for their potential neuroprotective effects.

This compound, as a potent competitive NMDA receptor antagonist, has demonstrated neuroprotective activity in preclinical models. bmrb.io Research has explored its capacity to protect against neuronal damage induced by conditions associated with excessive glutamate release and NMDA receptor activation, such as status epilepticus. bmrb.io By blocking the excessive calcium influx mediated by overactive NMDA receptors, this compound can mitigate the downstream toxic effects and potentially limit neuronal injury.

Contribution to the Development of Novel Neurotherapeutic Strategies

The understanding gained from studying compounds like this compound regarding the roles of NMDA receptors in both physiological and pathological processes has contributed significantly to the development of novel neurotherapeutic strategies. The ability of this compound to selectively target NMDA receptors highlights the potential of modulating glutamatergic neurotransmission as a therapeutic approach for neurological and psychiatric disorders.

Preclinical studies with this compound have shown promising results beyond its use as a research tool. It has exhibited potent anticonvulsant activity in animal models, suggesting its potential utility in the treatment of epilepsy. bmrb.io Furthermore, investigations have indicated that this compound possesses antidepressant and anxiolytic-like effects in animal models, pointing towards a broader therapeutic potential for mood and anxiety disorders. bmrb.iofishersci.at